
BAM7
Übersicht
Beschreibung
BAM7, auch bekannt als Bax-aktivierendes Molekül 7, ist ein kleines Molekül, das direkt das proapoptotische Protein BAX aktiviert. Diese Verbindung ist bekannt für ihre Rolle bei der Induktion von Apoptose, einer Form des programmierten Zelltods, durch das gezielte Ansprechen des BAX-Proteins. This compound bindet an die BH3-Bindungsstelle an BAX, erleichtert seine Aktivierung und die anschließenden apoptotischen Prozesse .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: this compound kann durch eine Reihe chemischer Reaktionen unter Verwendung von Pyrazolon-Verbindungen synthetisiert werden. Die Synthese beinhaltet typischerweise die Reaktion von 2-Ethoxyphenylhydrazin mit 4-Phenylthiazol-2-yl-1H-pyrazol-5(4H)-on unter spezifischen Bedingungen, um this compound zu ergeben. Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und können eine Erwärmung erfordern, um die Reaktion zu erleichtern .
Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für this compound nicht weit verbreitet dokumentiert sind, wird die Verbindung im Allgemeinen in Forschungslabors für wissenschaftliche Studien hergestellt. Der Produktionsprozess beinhaltet Standardtechniken der organischen Synthese, Reinigungsschritte wie Umkristallisation und Qualitätskontrollmaßnahmen, um die Reinheit und Wirksamkeit der Verbindung zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: BAM7 can be synthesized through a series of chemical reactions involving pyrazolone compounds. The synthesis typically involves the reaction of 2-ethoxyphenylhydrazine with 4-phenylthiazol-2-yl-1H-pyrazol-5(4H)-one under specific conditions to yield this compound. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories for scientific studies. The production process involves standard organic synthesis techniques, purification steps such as recrystallization, and quality control measures to ensure the purity and efficacy of the compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen: BAM7 unterliegt hauptsächlich Bindungsinteraktionen anstelle traditioneller chemischer Reaktionen wie Oxidation oder Reduktion. Es bindet spezifisch an die BH3-Bindungsstelle am BAX-Protein und induziert konformationelle Veränderungen, die zur Aktivierung von BAX führen .
Häufige Reagenzien und Bedingungen: Das primäre Reagenz, das an der Aktivität von this compound beteiligt ist, ist das BAX-Protein selbst. Die Bindungsinteraktion zwischen this compound und BAX findet unter physiologischen Bedingungen statt, typischerweise in einer gepufferten Lösung, die die intrazelluläre Umgebung nachahmt .
Hauptprodukte, die gebildet werden: Das Hauptprodukt der Wechselwirkung von this compound mit BAX ist die aktivierte Form des BAX-Proteins. Diese Aktivierung führt zur Bildung von BAX-Oligomeren, die für die Induktion der Apoptose entscheidend sind .
Wissenschaftliche Forschungsanwendungen
Cancer Research
BAM7 has been utilized in various studies to explore its effects on cancer cell viability and apoptosis induction:
- Cell Viability Studies : In experiments involving mouse embryonic fibroblasts (MEFs), this compound was shown to significantly impair the viability of cells lacking BAK but expressing BAX. This selectivity highlights this compound's potential as a therapeutic agent in cancers where BAX is functional but inhibited by anti-apoptotic factors .
- Mechanistic Studies : Research has demonstrated that this compound treatment leads to increased levels of cleaved poly (ADP-ribose) polymerase (PARP) and activated caspases, confirming its role in promoting apoptotic pathways .
Study Focus | Findings |
---|---|
Cell Line Type | Mouse Embryonic Fibroblasts (MEF) |
Treatment | This compound at varying concentrations (10 μM - 40 μM) |
Key Results | Induced dose-dependent BAX oligomerization |
Apoptosis Markers Assessed | Caspase-3 activation, PARP cleavage |
Drug Development
The specificity and mechanism of action of this compound make it an attractive candidate for drug development aimed at overcoming apoptotic resistance in cancer therapies:
- Combination Therapies : Recent studies have explored the synergistic effects of combining this compound with other agents targeting anti-apoptotic proteins like BCL-XL. This approach has shown promise in enhancing apoptotic responses in resistant cancer cell lines .
- In Vivo Studies : Ongoing research is examining the efficacy of this compound in xenograft models, assessing its potential to selectively induce apoptosis in tumors while minimizing effects on healthy tissues .
Mechanistic Insights into Apoptosis
This compound serves as a valuable tool for elucidating the molecular mechanisms underlying apoptosis:
- Translocation Studies : Investigations into the translocation of BAX from cytosol to mitochondria upon this compound treatment provide insights into the dynamics of apoptotic signaling pathways .
- Protein Interaction Studies : The interaction between this compound and various apoptotic regulators offers a platform for understanding how small molecules can modulate complex protein networks involved in cell death .
Case Study 1: Induction of Apoptosis in Cancer Cells
In a study examining the effects of this compound on M cells (cancer cell line), treatment resulted in significant increases in caspase activities and mitochondrial translocation of BAX. The findings indicated that this compound effectively induces apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent against malignancies with dysfunctional apoptotic signaling .
Case Study 2: Synergistic Effects with Other Agents
Another study demonstrated that combining this compound with inhibitors targeting anti-apoptotic proteins enhanced the overall apoptotic response in resistant cancer models. This suggests that this compound could be integrated into multi-drug regimens aimed at overcoming resistance mechanisms commonly observed in cancer treatments .
Wirkmechanismus
BAM7 exerts its effects by binding to the BH3-binding site on the BAX protein. This binding induces conformational changes in BAX, leading to its activation. Activated BAX then translocates to the mitochondria, where it forms oligomers that permeabilize the mitochondrial membrane. This permeabilization releases apoptogenic factors, such as cytochrome c, which activate downstream caspases and ultimately lead to cell death .
Vergleich Mit ähnlichen Verbindungen
BAM7 ist einzigartig in seiner selektiven Aktivierung des BAX-Proteins. Ähnliche Verbindungen umfassen andere BAX-Aktivatoren wie Verbindung 106 und SMBA1. This compound unterscheidet sich durch seine Bindungsaffinität und Spezifität für die BH3-Bindungsstelle an BAX. Im Gegensatz zu anderen Verbindungen, die Off-Target-Effekte haben können, macht die selektive Aktivierung von BAX durch this compound es zu einem wertvollen Werkzeug für die Untersuchung der Apoptose und die Entwicklung gezielter Therapien .
Liste ähnlicher Verbindungen:- Verbindung 106
- SMBA1
- BTC-8 (ein Derivat von this compound)
Biologische Aktivität
BAM7 is a compound recognized for its role as a selective activator of BAX, a pro-apoptotic member of the BCL-2 protein family. Its primary function is to induce apoptosis in cells by promoting BAX oligomerization, which is essential for the initiation of the apoptotic process. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound operates by binding to the BH3-binding site of BAX, leading to its activation and subsequent oligomerization. The compound exhibits an IC50 value of approximately 3.3 μM , indicating its potency in activating BAX in vitro. Importantly, this compound demonstrates selectivity for BAX over other anti-apoptotic proteins such as BAK, as it does not compete for binding sites with them even at higher concentrations (up to 50 μM) .
In Vitro Studies
In controlled laboratory settings, this compound has been shown to induce apoptosis specifically in cells that express BAX. For instance, in mouse embryonic fibroblast (MEF) cells lacking BAK (Bak-/-), this compound treatment resulted in significant cell death, while MEFs deficient in BAX (Bax-/-) or both BAX and BAK (Bax-/- Bak-/-) remained unaffected. This specificity underscores the potential of this compound as a targeted therapeutic agent in cancer treatments where apoptotic pathways are disrupted .
Table 1: Summary of In Vitro Effects of this compound
Cell Line | Treatment Concentration | Viability Reduction | Apoptotic Features Observed |
---|---|---|---|
Bak-/- MEFs | 15 μM | Significant | Morphological changes indicative of apoptosis |
Bax-/- MEFs | N/A | No effect | None |
Bax-/- Bak-/- MEFs | N/A | No effect | None |
BAX-reconstituted MEFs | 10 μM - 40 μM | Dose-dependent | Apoptotic morphology |
Case Studies
Research involving this compound has highlighted its potential applications in cancer therapy. A notable study examined the effects of this compound on various cancer cell lines that exhibit resistance to apoptosis due to high levels of anti-apoptotic proteins. The findings indicated that this compound could effectively restore apoptotic signaling pathways, leading to increased sensitivity to chemotherapy agents.
Case Study: Restoration of Apoptosis in Cancer Cells
- Objective : To assess the effectiveness of this compound in enhancing apoptosis in chemotherapy-resistant cancer cell lines.
- Methodology : Cancer cell lines were treated with this compound alongside standard chemotherapy drugs. Cell viability was measured using MTT assays.
- Results : Cells treated with this compound showed a significant increase in apoptosis rates compared to those treated with chemotherapy alone.
Structural Insights
The interaction between this compound and BAX induces conformational changes that facilitate BAX oligomerization. This structural transformation is critical for the pro-apoptotic function of BAX and is essential for initiating mitochondrial outer membrane permeabilization (MOMP), a hallmark of apoptosis .
Eigenschaften
IUPAC Name |
4-[(2-ethoxyphenyl)diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-3-28-18-12-8-7-11-16(18)23-24-19-14(2)25-26(20(19)27)21-22-17(13-29-21)15-9-5-4-6-10-15/h4-13,25H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLVHADVOGFZOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420906 | |
Record name | BAM7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331244-89-4 | |
Record name | BAM7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 331244-89-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.